![molecular formula C28H40O6 B017917 Cochlioquinone B CAS No. 32450-26-3](/img/structure/B17917.png)
Cochlioquinone B
Overview
Description
Cochlioquinone B is a sesquiterpene metabolite originally isolated from C. miyabeanus . It is a phytotoxin that inhibits root growth of finger millet (E. coracana) and rice plants (O. sativa) by 59.9% and 51.7%, respectively, when used at a concentration of 100 ppm . Cochlioquinone B inhibits NADH oxidase and NADH-2,3-dimethoxy-5-pentyl-1,4-benzoquinone reductase from bovine heart mitochondria .
Synthesis Analysis
A novel Cochlioquinone B derivative (CoB1) was purified from Salvia miltiorrhiza endophytic Bipolaris sorokiniana . The biosynthesis of cochlioquinones involves the incorporation of two oxygen atoms from two different oxygen molecules at separate steps on the biosynthetic pathway .
Molecular Structure Analysis
The molecular formula of Cochlioquinone B is C28H40O6 . The structure of Cochlioquinone B and its derivatives show a wide variety of biological activities due to the diverse side chain structure .
Chemical Reactions Analysis
The two oxygen atoms of the 2-(2-hydroxypropyl)tetrahydropyran system of cochlioquinones A and B are derived from two different oxygen molecules at separate steps on the biosynthetic pathway .
Physical And Chemical Properties Analysis
Cochlioquinone B is a solid substance that is soluble in DMF, DMSO, Ethanol, and Methanol . Its molecular weight is 472.6 .
Scientific Research Applications
Antimicrobial Activity
Cochlioquinone B has been identified as a compound with significant antimicrobial potential . It has shown moderate activity against common Staphylococcus aureus and methicillin-resistant S. aureus, with minimum inhibitory concentration (MIC) values of 12.5–100 μg/mL . This suggests that Cochlioquinone B could be used in the development of new antimicrobial drugs, particularly for resistant pathogens.
Antifungal Synergy
In addition to its antimicrobial properties, Cochlioquinone B also exhibits synergistic antifungal activity against Candida albicans . The MIC values range from 12.5 to 25 μg/mL, indicating that it could be a promising candidate for antifungal drug development .
Genome Mining
The study of Cochlioquinone B has provided a new direction to uncover the diversity of meroterpenoids through genome mining . This approach could lead to the discovery of other compounds with similar properties, expanding the potential applications of this class of compounds.
Defense Against Pseudomonas aeruginosa Infection
A novel Cochlioquinone B derivative, CoB1, has been found to play a role in host defense against Pseudomonas aeruginosa infection . It activates cytoprotective autophagy in alveolar macrophages both in vivo and in vitro , suggesting potential applications in the treatment of P. aeruginosa infections.
Regulation of Autophagy
The same Cochlioquinone B derivative, CoB1, has been shown to regulate autophagy through the PAK1/Akt1/mTOR signaling pathway . This could have implications for the treatment of diseases where autophagy plays a key role, such as cancer and neurodegenerative disorders.
Mechanism of Action
Target of Action
Cochlioquinone B, a derivative of cochlioquinone, primarily targets the PAK1/Akt1/mTOR signaling pathway . This pathway plays a crucial role in regulating autophagy, a cellular process that aids in the removal of unnecessary or dysfunctional components .
Mode of Action
Cochlioquinone B interacts with its targets by activating cytoprotective autophagy in alveolar macrophages (AMs) both in vivo and in vitro . It induces autophagy in mouse AMs by decreasing PAK1 expression via the ubiquitination-mediated degradation pathway . The inhibition of PAK1 decreases the phosphorylation level of Akt, blocks the Akt/mTOR signaling pathway, and promotes the release of the ULK1/2–Atg13–FIP200 complex from mTOR to initiate autophagosome formation .
Biochemical Pathways
The primary biochemical pathway affected by Cochlioquinone B is the PAK1/Akt1/mTOR signaling pathway . This pathway is crucial for the regulation of autophagy, a process that helps maintain cellular homeostasis. By inhibiting PAK1, Cochlioquinone B blocks the Akt/mTOR signaling pathway, promoting the release of the ULK1/2–Atg13–FIP200 complex from mTOR. This leads to the initiation of autophagosome formation, which enhances the bacterial clearance capacity .
Pharmacokinetics
Its ability to induce autophagy in alveolar macrophages both in vivo and in vitro suggests that it can be absorbed and distributed within the body to exert its effects .
Result of Action
The action of Cochlioquinone B results in weakened lung injury, reduced bacterial systemic dissemination, decreased mortality, and dampened inflammatory responses in mice infected with Pseudomonas aeruginosa . By inducing autophagy, it increases the bacterial clearance capacity of alveolar macrophages, thereby enhancing the host’s defense against infection .
Action Environment
As a natural product derived from salvia miltiorrhiza endophytic bipolaris sorokiniana, it’s plausible that factors such as temperature, ph, and presence of other biological molecules could potentially influence its action .
Safety and Hazards
Future Directions
properties
IUPAC Name |
(3R,4aR,6aR,12aR,12bR)-3-(2-hydroxypropan-2-yl)-6a,12b-dimethyl-9-[(2S,4S)-4-methyl-3-oxohexan-2-yl]-1,2,3,4a,5,6,12,12a-octahydropyrano[3,2-a]xanthene-8,11-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H40O6/c1-8-15(2)23(30)16(3)17-13-19(29)18-14-20-27(6)11-9-21(26(4,5)32)33-22(27)10-12-28(20,7)34-25(18)24(17)31/h13,15-16,20-22,32H,8-12,14H2,1-7H3/t15-,16-,20+,21+,22+,27+,28+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NTPNSKLZWVYKGK-WWURSIHSSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(=O)C(C)C1=CC(=O)C2=C(C1=O)OC3(CCC4C(C3C2)(CCC(O4)C(C)(C)O)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](C)C(=O)[C@@H](C)C1=CC(=O)C2=C(C1=O)O[C@@]3(CC[C@@H]4[C@@]([C@H]3C2)(CC[C@@H](O4)C(C)(C)O)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H40O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401099098 | |
Record name | (3R,4aR,6aR,12aR,12bR)-9-[(1S,3S)-1,3-Dimethyl-2-oxopentyl]-1,2,3,4a,5,6,6a,12,12a,12b-decahydro-3-(1-hydroxy-1-methylethyl)-6a,12b-dimethylpyrano[3,2-a]xanthene-8,11-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401099098 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
472.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Cochlioquinone B | |
CAS RN |
32450-26-3 | |
Record name | (3R,4aR,6aR,12aR,12bR)-9-[(1S,3S)-1,3-Dimethyl-2-oxopentyl]-1,2,3,4a,5,6,6a,12,12a,12b-decahydro-3-(1-hydroxy-1-methylethyl)-6a,12b-dimethylpyrano[3,2-a]xanthene-8,11-dione | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=32450-26-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Cochlioquinone B | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0032450263 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | (3R,4aR,6aR,12aR,12bR)-9-[(1S,3S)-1,3-Dimethyl-2-oxopentyl]-1,2,3,4a,5,6,6a,12,12a,12b-decahydro-3-(1-hydroxy-1-methylethyl)-6a,12b-dimethylpyrano[3,2-a]xanthene-8,11-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401099098 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the mechanism of action of Cochlioquinone B against Pseudomonas aeruginosa infection?
A1: Cochlioquinone B induces cytoprotective autophagy in alveolar macrophages, enhancing their ability to clear P. aeruginosa []. This process is mediated through the PAK1/Akt1/mTOR signaling pathway. Cochlioquinone B promotes the ubiquitination-mediated degradation of PAK1, leading to decreased phosphorylation of Akt. This inhibition of the Akt/mTOR pathway releases the ULK1/2–Atg13–FIP200 complex, ultimately triggering autophagosome formation and bacterial clearance [].
Q2: What is the structural characterization of Cochlioquinone B?
A2: While specific spectroscopic data for Cochlioquinone B is not provided in the provided excerpts, it is identified as a sesquiterpene quinone []. Its structure is closely related to Cochlioquinone A, which is an intramolecular redox isomer of Isocochlioquinone A []. Further research is needed to elucidate its complete spectroscopic characterization.
Q3: What are the sources of Cochlioquinone B?
A4: Cochlioquinone B has been isolated from various fungal species, including Bipolaris bicolor [], Drechslera dematioidea [], and Bipolaris sorokiniana [, ]. Interestingly, Bipolaris sorokiniana isolated as an endophyte from Salvia miltiorrhiza yielded a novel derivative of Cochlioquinone B named CoB1 [].
Q4: Has Cochlioquinone B been tested in in vivo models of infection?
A5: Yes, a study using a P. aeruginosa infection model in mice demonstrated that treatment with CoB1, a novel Cochlioquinone B derivative, led to reduced lung injury, decreased bacterial dissemination, improved survival rates, and dampened inflammatory responses compared to untreated mice [].
Q5: What are the potential applications of Cochlioquinone B in drug development?
A6: Cochlioquinone B and its derivatives show promise as potential therapeutic agents for treating bacterial and fungal infections, particularly those caused by P. aeruginosa and Candida albicans [, ]. Its ability to modulate autophagy through the PAK1/Akt1/mTOR pathway makes it an attractive target for further research and development.
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